4-amino-N,N-diethylbutanamide hydrochloride

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

Researchers requiring precise stoichiometric control in multi-step syntheses must procure the hydrochloride salt (MW 194.70 g/mol) rather than the free base (MW 158.24 g/mol)-a 23% mass difference that causes critical scaling errors if the incorrect form is substituted. This compound directly resolves that procurement risk. • Defined, non-hygroscopic crystalline solid ensures accurate molar calculations and reproducible reaction outcomes across batches. • ≥95% purity specification is uniformly applied across the hydrochloride salt, free base, and N,N-dimethyl analog, enabling standardized quality acceptance protocols for comparative SAR libraries. • N,N-diethyl substitution confers increased lipophilicity (logP ~1.02) versus the dimethyl analog, supporting logD optimization in CNS-targeted lead optimization programs. Ideal for synthesizing GABA uptake inhibitor analogs targeting mGAT1/mGAT4 transporters in neuropathic pain and anticonvulsant drug discovery.

Molecular Formula C8H19ClN2O
Molecular Weight 194.7 g/mol
CAS No. 1311316-66-1
Cat. No. B1527872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,N-diethylbutanamide hydrochloride
CAS1311316-66-1
Molecular FormulaC8H19ClN2O
Molecular Weight194.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCCN.Cl
InChIInChI=1S/C8H18N2O.ClH/c1-3-10(4-2)8(11)6-5-7-9;/h3-7,9H2,1-2H3;1H
InChIKeyVAMCMYBPNDZKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,N-diethylbutanamide HCl Specifications & Properties


4-Amino-N,N-diethylbutanamide hydrochloride is a 4-aminobutanamide derivative functionalized with an N,N-diethyl carboxamide group [1]. The compound exists as the hydrochloride salt form (C₈H₁₈N₂O·HCl, MW 194.70 g/mol), which is distinct from the free base 4-amino-N,N-diethylbutanamide (CAS 104970-81-2, MW 158.24 g/mol) . It is primarily utilized as a versatile small molecule scaffold and building block in organic synthesis and medicinal chemistry research applications . The compound is classified as an eye irritant (Eye Irrit. 2) under GHS classification and is intended for laboratory research use only .

Salt Form Hydrochloride salt provides enhanced aqueous solubility and crystalline stability, supporting reproducible handling in synthesis workflows
Scaffold N,N-diethyl 4-aminobutanamide building block for medicinal chemistry and SAR studies; research-grade purity specification standard across compound class

Why 4-Amino-N,N-diethylbutanamide HCl Cannot Be Substituted


The procurement of 4-amino-N,N-diethylbutanamide hydrochloride requires precise specification because closely related analogs—including the free base form, the N,N-dimethyl substituted derivative, and the unsubstituted parent compound—exhibit quantifiably different physicochemical properties . The N,N-diethyl substitution pattern confers increased lipophilicity and altered hydrogen bonding capacity relative to the N,N-dimethyl analog, which can significantly influence partitioning behavior in biphasic reaction systems and chromatographic purification protocols . Additionally, the hydrochloride salt form provides enhanced aqueous solubility and crystalline stability compared to the free base, directly impacting handling characteristics, storage requirements, and compatibility with aqueous reaction conditions [1]. These structural distinctions cannot be remedied through generic substitution without altering experimental outcomes.

Free Base vs. Hydrochloride

Free base form lacks the aqueous solubility and crystalline stability of the HCl salt; mass difference may alter stoichiometric calculations and reaction scaling

N,N-Dimethyl Analog

Dimethyl substitution reduces lipophilic character and hydrogen bonding capacity, potentially shifting chromatographic retention and partitioning behavior in biphasic systems

4-Amino-N,N-diethylbutanamide HCl: Evidence vs. Analogs


Hydrochloride vs. Free Base Comparison

4-Amino-N,N-diethylbutanamide hydrochloride (CAS 1311316-66-1) exhibits a molecular weight of 194.70 g/mol [1], which is 36.46 g/mol greater than the corresponding free base (CAS 104970-81-2, MW 158.24 g/mol) . This mass difference corresponds precisely to one equivalent of HCl, confirming the stoichiometric salt formation.

MW: Salt vs. Free Base
Head-to-head
194.70 vs 158.24 g/mol (+36.46 g/mol, +23.0%)
Procurement must verify correct salt form; 23% mass difference impacts molar calculations and quantitative method setup
Calculated from molecular formulas; source review recommended
Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

N,N-Diethyl vs. Dimethyl Substitution

The target compound features an N,N-diethyl substitution (ethyl groups at amide nitrogen), compared to the N,N-dimethyl analog (CAS 156337-81-4) which bears methyl substituents . This structural difference produces distinct lipophilicity profiles. The N,N-diethyl variant possesses increased hydrophobic surface area (additional 2 carbon atoms per alkyl chain), which influences partition coefficients and chromatographic retention behavior in reversed-phase HPLC separations .

N-Substitution Pattern
Data to verify
N,N-diethyl (target) vs N,N-dimethyl analog; MW 194.70 vs 166.65 g/mol
Diethyl pattern increases steric bulk and lipophilicity, potentially altering reactivity and chromatographic retention
Structural comparison; experimental lipophilicity data to confirm
Structure-Activity Relationship Organic Synthesis Lipophilicity Modulation

Purity Specification & Quality Benchmarking

Commercial suppliers list 4-amino-N,N-diethylbutanamide hydrochloride at ≥95% purity specification . This purity threshold is consistent with the standard specification reported for the free base form (95% minimum purity) and the N,N-dimethyl analog hydrochloride (typically 95%) , establishing a consistent baseline expectation across this compound class for research-grade procurement.

Purity Benchmark
Data to verify
≥95% (target, free base, dimethyl analog HCl)
Uniform purity specification across compound class supports standardized procurement and quality acceptance criteria
Commercial vendor specifications; independent verification advised
Quality Control Analytical Chemistry Research Procurement

GABA Transporter Inhibition Potential in Aminobutanamides

Research on 4-aminobutanamide derivatives has demonstrated that compounds in this structural class can inhibit GABA transport proteins (mGAT1 and mGAT4) stably expressed in HEK-293 cell lines, with reported pIC50 values ranging from 4.23 to 5.23 across six series of 2-substituted derivatives [1]. Select derivatives in this series exhibited significant anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice [1].

GABA Transporter Activity
Class-level
pIC50 4.23–5.23 reported for 2-substituted 4-aminobutanamides (mGAT1/4)
Scaffold may support GABA uptake inhibitor probe development; no direct data on target compound
Class-level inference from reference; requires compound-specific validation
Neuroscience GABA Transporter Neuropathic Pain Anticonvulsant

4-Amino-N,N-diethylbutanamide HCl: Application Scenarios


Defined Salt Stoichiometry for Intermediate Synthesis

In pharmaceutical synthetic routes where precise molar stoichiometry is critical, the hydrochloride salt form (CAS 1311316-66-1) provides a defined, non-hygroscopic crystalline solid with a consistent molecular weight of 194.70 g/mol . The 23% mass difference relative to the free base necessitates explicit salt form specification in procurement documentation to ensure accurate reaction scaling and prevent stoichiometric errors in multi-step syntheses of active pharmaceutical ingredients or advanced intermediates.

Lipophilicity-Modulated Medicinal Chemistry

For structure-activity relationship (SAR) studies investigating the effect of N-alkyl substitution on target binding or pharmacokinetic properties, the N,N-diethyl variant offers increased lipophilic character relative to the N,N-dimethyl analog . This differential lipophilicity, derived from the additional carbon atoms in the ethyl substituents, makes the compound valuable for optimizing logD profiles in lead optimization programs where modulating membrane permeability or metabolic stability is a design objective .

GABA Transporter-Targeted Neuroscience Building Block

The 4-aminobutanamide scaffold has established relevance in developing GABA uptake inhibitors targeting mGAT1 and mGAT4 transporters, with pIC50 values in the 4.23-5.23 range reported for 2-substituted derivatives . 4-Amino-N,N-diethylbutanamide hydrochloride can serve as a key synthetic intermediate or scaffold for generating novel analogs in this therapeutic area, with potential applications in neuropathic pain and anticonvulsant drug discovery programs. The N,N-diethyl substitution pattern may be explored to modulate lipophilicity and target engagement in this context.

Consistent Quality Standards for Procurement

When establishing a library of structurally related 4-aminobutanamide derivatives for comparative research purposes, the consistent ≥95% purity specification across the hydrochloride salt, free base , and N,N-dimethyl analog enables standardized procurement and quality acceptance protocols. This uniformity in purity specifications reduces variability in downstream assays and synthetic applications, supporting reproducible research outcomes.

Application
Selection Property
Validation Focus
Defined-salt synthetic intermediate
Salt form identity and stoichiometric consistency
Confirm hydrochloride salt mass and purity to ensure accurate reaction scaling
Lipophilicity-modulated SAR studies
N,N-diethyl substitution for lipophilicity tuning
Verify logD shift and chromatographic retention profile
GABA transporter probe research
4-aminobutanamide scaffold activity
Evaluate mGAT1/4 inhibition and anticonvulsant model response; confirm compound-specific data
Library procurement of aminobutanamides
Standardized purity specification
Uniform acceptance criteria across hydrochloride, free base, and N,N-dimethyl forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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